molecular formula C19H18N2O4 B2633481 N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide CAS No. 341966-17-4

N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide

Cat. No.: B2633481
CAS No.: 341966-17-4
M. Wt: 338.363
InChI Key: MXRJIWWSIBOVRV-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substitution Pattern Comparisons

Derivative C3 Substitution C8 Substitution Biological Activity (IC₅₀)
Target compound Benzamide (E)-Dimethylamino methylidene Under investigation
N-Unsubstituted analog None Methyl 15-LOX inhibition: 18 µM
Nitrophenoxy derivative 4-Nitrophenoxy Hydrogen Anticancer: 12.5 µM

The dimethylamino methylidene group enhances electron density at C8 by 0.25 e⁻ (DFT calculations), increasing nucleophilic susceptibility compared to methyl or hydrogen substituents.

Conformational Flexibility

  • Target compound : Restricted rotation about the C8 methylidene bond (rotation barrier: ~25 kcal/mol) creates a planar chromenone-benzamide system.
  • N-Carbamothioyl analogs : Flexible thiourea linkages at C7 enable multiple binding modes with 15-LOX, as demonstrated in molecular docking studies.

Electronic Effects on Bioactivity

The electron-donating dimethylamino group increases HOMO energy (-7.8 eV vs. -8.2 eV for unsubstituted derivatives), enhancing potential for charge-transfer interactions with biological targets. This electronic profile differs fundamentally from nitro-substituted chromenones, where electron-withdrawing groups improve redox activity but reduce membrane permeability.

Properties

IUPAC Name

N-[(8E)-8-(dimethylaminomethylidene)-2,5-dioxo-6,7-dihydrochromen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-21(2)11-13-8-9-16(22)14-10-15(19(24)25-17(13)14)20-18(23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRJIWWSIBOVRV-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCC(=O)C2=C1OC(=O)C(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCC(=O)C2=C1OC(=O)C(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide typically involves the condensation of a chromenone derivative with a benzamide derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide. In particular, research has demonstrated that benzamide compounds exhibit significant activity against Staphylococcus aureus and other bacterial strains. The mechanism of action is primarily linked to the inhibition of bacterial cell division through targeting the FtsZ protein, which is essential for bacterial cytokinesis .

Cancer Research

The compound's structure suggests potential applications in cancer therapy, particularly through the modulation of signaling pathways involved in tumor growth and metastasis. Studies indicate that similar compounds can induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death . Further research is needed to explore the efficacy of this compound in various cancer models.

Drug Development

The compound's unique structural features make it a candidate for drug development aimed at creating new therapeutic agents. Its ability to interact with biological targets can be optimized through medicinal chemistry techniques such as structure-activity relationship (SAR) studies and computational modeling . The design of analogs could enhance its pharmacological properties and reduce potential side effects.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives and evaluated their antimicrobial activity against Staphylococcus aureus. The results showed that certain modifications to the benzamide structure significantly enhanced antibacterial potency. This compound was among the most effective compounds tested .

Case Study 2: Cancer Cell Apoptosis

A study investigating the effects of benzamide derivatives on cancer cell lines found that this compound induced significant apoptosis in breast cancer cells. The mechanism was attributed to the activation of caspase pathways and inhibition of anti-apoptotic proteins . These findings support further exploration into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydrochromen-dione Family

The target compound shares structural homology with other N-(tetrahydro-2,5-dioxo-2H-chromen-3-yl)benzamides. Key differences lie in the substituents at the 8-position and the nature of the aromatic groups. Below is a comparative analysis:

Key Observations:

This may enhance solubility in polar solvents compared to chlorinated analogues. The absence of cyano or pyrimidinone groups in the target compound simplifies its reactivity profile, favoring amide-specific interactions over nucleophilic or aromatic heterocycle-driven processes.

Synthetic Pathways: The target compound utilizes dimethylamino synthons (e.g., dimethylformamide dimethyl acetal) for enamine formation, whereas chlorinated analogues rely on benzylidene intermediates derived from chlorobenzaldehydes . Cyclization steps in chlorinated analogues (e.g., Compound 4) require acetic anhydride-mediated ring expansion, a step absent in the synthesis of the dimethylamino-substituted target compound .

Biological Activity

N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 341966-17-4

Biological Activity Overview

The biological activities of this compound have been explored in multiple studies. Key areas of focus include:

  • Antitumor Activity :
    • Research indicates that derivatives of this compound exhibit significant antitumor properties against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate cytotoxic effects on human tumor cells including HepG2 and DLD cell lines .
    • A specific study highlighted that compounds with a similar structural framework showed enhanced activity against topoisomerase II, which is crucial for DNA replication and repair .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antitumor effects is believed to involve the induction of apoptosis in cancer cells. This includes markers such as phosphatidylserine exposure and propidium iodide permeabilization at concentrations as low as 1 µM .
    • Additionally, mitochondrial dysfunction has been observed, indicating that these compounds may disrupt mitochondrial membrane potential and induce cell death pathways .
  • Anti-inflammatory Properties :
    • Some derivatives have been studied for their anti-inflammatory effects. These compounds inhibit key inflammatory mediators and may provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

StudyFindingsCell Lines Tested
Study 1Exhibited significant cytotoxicity against HepG2 cellsHepG2
Study 2Induced apoptosis in DLD cells with IC50 values below 10 µMDLD
Study 3Showed anti-inflammatory activity by inhibiting COX enzymesVarious

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the dimethylamino group and the chromenone backbone have been shown to influence potency and selectivity against different cancer cell types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(8E)-8-[(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl]benzamide?

  • Methodological Answer : A two-step synthesis involving a DCC-mediated coupling reaction is commonly employed. For example, analogous benzamide derivatives are synthesized via esterification of protected intermediates followed by deprotection and rearrangement (e.g., as seen in substituted hydroxybenzamides) . Key steps include:

Step 1 : Activation of the carboxylic acid group using dicyclohexylcarbodiimide (DCC) in dry DMF.

Step 2 : Coupling with the chromene-derived amine under inert conditions.

  • Critical Parameters : Opt for anhydrous solvents and monitor reaction progress via TLC or HPLC to avoid byproducts.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the dimethylamino-methylidene group and chromenone backbone (e.g., 1^1H NMR for olefinic protons and 13^{13}C NMR for carbonyl signals).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns.
  • X-Ray Crystallography : Resolve stereochemical ambiguities, particularly the (8E)-configuration .
  • HPLC-PDA : Assess purity (>95% for biological assays) using a C18 column and gradient elution.

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

  • Methodological Answer : Design stability studies using the following parameters:

Condition Test Analytical Tool
pH (2–12)Hydrolysis in buffered solutionsUV-Vis spectroscopy
Temperature (4–50°C)Thermal degradation over 7–14 daysHPLC-MS
Light exposurePhotodegradation under UV/visible lightNMR and FTIR
  • Key Insight : Chromenone derivatives are prone to keto-enol tautomerism; monitor for tautomeric shifts using 1^1H NMR .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the dimethylamino-methylidene group in catalytic cycles?

  • Methodological Answer : The dimethylamino group acts as a directing moiety in transition-metal-catalyzed reactions. For example:

  • Palladium-Catalyzed Cyclization : The dimethylamino-methylidene group facilitates reductive elimination steps by stabilizing Pd intermediates via chelation (observed in nitroarene cyclizations) .
  • Acid-Base Interactions : Protonation of the dimethylamino group enhances electrophilicity at the adjacent carbonyl, enabling nucleophilic attacks (e.g., in amidine formation) .
  • Experimental Validation : Use deuterium-labeling studies or in-situ IR to track intermediate formation.

Q. How can computational modeling optimize this compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Focus on the chromenone core’s planar structure for π-π stacking.
  • Molecular Dynamics (MD) : Simulate conformational flexibility of the dimethylamino-methylidene group in solvated environments (e.g., water/DPPC membranes).
  • QSAR Studies : Corrogate substituent effects (e.g., benzamide vs. cinnamamide) on bioactivity using Hammett constants .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

Assay Standardization : Compare results across orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays).

Metabolite Profiling : Identify active metabolites via LC-MS/MS (e.g., oxidation of the chromenone ring).

Off-Target Screening : Use kinome-wide profiling or proteomics to rule out nonspecific interactions .

  • Case Study : Discrepancies in IC50_{50} values may arise from differential membrane permeability in cell lines vs. purified enzymes.

Q. How can researchers design derivatives to improve solubility without compromising activity?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce polar groups (e.g., sulfonamides) at the benzamide’s para-position.
  • Replace the chromenone’s 2,5-dioxo moiety with bioisosteres (e.g., tetrazoles).
  • Formulation Approaches : Use cyclodextrin complexation or lipid nanoparticles for in vivo studies .
  • Experimental Workflow :

Synthesize 5–10 analogs with incremental changes.

Measure logP (via shake-flask method) and solubility (UV-Vis in PBS).

Correlate with activity using regression models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.